molecular formula C8H10FNO3 B1245250 6-Fluoronorepinehprine

6-Fluoronorepinehprine

Cat. No.: B1245250
M. Wt: 187.17 g/mol
InChI Key: FOTRTWXNJQSQJS-LURJTMIESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoronorepinephrine typically involves the fluorination of norepinephrine or its precursors. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane, with the temperature maintained at room temperature to slightly elevated levels .

Industrial Production Methods

Industrial production of 6-fluoronorepinephrine follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety .

Chemical Reactions Analysis

Types of Reactions

6-Fluoronorepinephrine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Fluoronorepinephrine has a wide range of applications in scientific research:

Properties

Molecular Formula

C8H10FNO3

Molecular Weight

187.17 g/mol

IUPAC Name

4-[(1R)-2-amino-1-hydroxyethyl]-3-fluorobenzene-1,2-diol

InChI

InChI=1S/C8H10FNO3/c9-7-4(6(12)3-10)1-2-5(11)8(7)13/h1-2,6,11-13H,3,10H2/t6-/m0/s1

InChI Key

FOTRTWXNJQSQJS-LURJTMIESA-N

Isomeric SMILES

C1=CC(=C(C(=C1[C@H](CN)O)F)O)O

Canonical SMILES

C1=CC(=C(C(=C1C(CN)O)F)O)O

Synonyms

2-fluoronorepinephrine
3-fluoronorepinephrine
3-fluoronorepinephrine monohydrochloride, (+-)-isomer
3-fluoronorepinephrine, (R)-isome

Origin of Product

United States

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